molecular formula C11H13N3O4 B1317949 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 758720-54-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1317949
Key on ui cas rn: 758720-54-6
M. Wt: 251.24 g/mol
InChI Key: QGAAHRDLCVCDAG-UHFFFAOYSA-N
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Patent
US08518916B2

Procedure details

To a solution of KOH (0.46 g, 8.16 mmol) in methanol (30 mL) and water (30 mL) was added Compound 258a (1.14 g, 4.08 mmol). The solution was stirred at r.t. for 1.5 hours, poured into water, acidified with 2M HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried on Na2SO4 and evaporated to dryness in vacuo to afford the title product (1.38 g).
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([C:6]1[C:7]([N:12]2[CH2:17][CH2:16][CH:15]([C:18]([O:20]CC)=[O:19])[CH2:14][CH2:13]2)=[N:8][CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4].Cl>CO.O>[N+:3]([C:6]1[C:7]([N:12]2[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14][CH2:13]2)=[N:8][CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.14 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at r.t. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 134.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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